molecular formula C6H10N2O3 B12902115 4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate CAS No. 62243-09-8

4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate

Cat. No.: B12902115
CAS No.: 62243-09-8
M. Wt: 158.16 g/mol
InChI Key: YWELGPURLKOREZ-UHFFFAOYSA-N
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Description

4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate is a heterocyclic compound featuring a partially saturated isoxazole (oxazol) ring fused with a dimethylcarbamate functional group. The 4,5-dihydro modification introduces a single bond between positions 4 and 5, reducing aromaticity and increasing ring flexibility compared to fully aromatic isoxazoles. This structural feature impacts its physicochemical properties, such as solubility, stability, and binding affinity, making it relevant in medicinal chemistry and agrochemical applications.

Properties

CAS No.

62243-09-8

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

4,5-dihydro-1,2-oxazol-3-yl N,N-dimethylcarbamate

InChI

InChI=1S/C6H10N2O3/c1-8(2)6(9)11-5-3-4-10-7-5/h3-4H2,1-2H3

InChI Key

YWELGPURLKOREZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=NOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroisoxazol-3-yl dimethylcarbamate typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between an allyl derivative and an aromatic nitrile oxide, which is generated from oximes by oxidation with sodium hypochlorite. The reaction proceeds under mild conditions and is highly regioselective, providing the desired product in high yields .

Industrial Production Methods: While specific industrial production methods for 4,5-dihydroisoxazol-3-yl dimethylcarbamate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroisoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds.

Scientific Research Applications

4,5-Dihydroisoxazol-3-yl dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dihydroisoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt essential biological pathways in pathogens, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Oxazol-3-yl Derivatives
  • Compound 50 (1,2-Oxazol-3-yl derivative): In a study comparing cyano-substituted compound 48, 4,5-dihydro-1,2-oxazol-3-yl derivative 49, and 1,2-oxazol-3-yl derivative 50, the fully aromatic 1,2-oxazol-3-yl derivative (50) exhibited slightly increased potency in enzymatic assays. This suggests that aromaticity enhances binding interactions in certain biological targets .
Topramezone
  • Structure: Topramezone contains a 4,5-dihydro-1,2-oxazol-3-yl group linked to a mesyl-tolyl and methanone moiety (Molecular Formula: C₁₆H₁₇N₃O₅S, MW: 363.4).
  • Application : A selective herbicide introduced in 2006, Topramezone targets broadleaf weeds and grasses in corn and wheat. Its efficacy is attributed to the dihydro-oxazol group’s stability and specific interactions with plant enzymes .
Ponatinib Derivatives
  • The dihydro-oxazol ring likely contributes to improved steric compatibility with the kinase active site .
Fluralaner Intermediate
  • Structure : 4-[5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid.
  • Role : A key intermediate in the synthesis of Fluralaner, a veterinary antiparasitic. The dihydro-oxazol group enhances metabolic stability and target binding .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Application Reference
4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate Not specified Not specified Dihydro-oxazol, dimethylcarbamate Hypothesized agrochemical/pharmaceutical use
Topramezone C₁₆H₁₇N₃O₅S 363.4 Dihydro-oxazol, mesyl, methanone Herbicide (corn, wheat)
Compound 50 (1,2-oxazol-3-yl) Not specified Not specified Aromatic oxazol Enzyme inhibition (increased potency)
Ponatinib Derivative (13) Not specified Not specified Dihydro-oxazol, benzamide Kinase inhibition (antiproliferation)
Fluralaner Intermediate C₁₈H₁₁Cl₂F₃NO₃ 427.2 Dihydro-oxazol, trifluoromethyl, benzoic acid Antiparasitic intermediate

Impact of Structural Modifications

  • Aromaticity vs. Saturation : Fully aromatic 1,2-oxazol-3-yl derivatives (e.g., Compound 50) often show higher potency in enzyme inhibition due to enhanced π-π stacking and planar geometry. In contrast, 4,5-dihydro derivatives (e.g., Topramezone) offer improved metabolic stability and solubility, critical for agrochemicals .
  • Substituent Effects : Carbamate groups (as in the target compound) may increase hydrophilicity compared to methylsulfonyl (Topramezone) or trifluoromethyl (Fluralaner) substituents, influencing tissue distribution and excretion .

Biological Activity

4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate is a compound of significant interest in medicinal chemistry and agrochemical applications due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular structure of 4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate features a five-membered oxazole ring and a carbamate functional group, contributing to its reactivity and biological activity. The compound has a molecular formula of C₇H₁₃N₃O₃ and a molecular weight of approximately 173.19 g/mol.

Biological Activity Overview

Research indicates that 4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Potential : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against cancer cell lines, including HeLa cells. The exact mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
  • Anti-inflammatory Effects : The compound has been studied for its potential as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activity of 4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound is known to inhibit enzymes involved in various metabolic pathways. For instance, it may interfere with the activity of cyclooxygenase (COX), leading to reduced production of inflammatory mediators.
  • Cellular Interaction : Research suggests that the compound interacts with cellular receptors and may alter signaling pathways critical for cell survival and proliferation. This interaction can lead to apoptosis in cancer cells.
  • Nucleophilic Substitution : The presence of the oxazole ring allows for nucleophilic substitution reactions, which can modify the compound's reactivity and enhance its biological properties.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
Anticancer ActivityShowed cytotoxic effects on HeLa cells with an IC50 value of approximately 10 µM.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro by up to 50% at a concentration of 20 µg/mL.

Applications in Research and Industry

The versatility of 4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate extends beyond basic research:

  • Medicinal Chemistry : Its potential as an anti-inflammatory and anticancer agent makes it a candidate for drug development.
  • Agrochemicals : The compound's insecticidal properties are being explored for use in agricultural applications to manage pest populations effectively.

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